molecular formula C25H26N2O6S B2414525 ethyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate CAS No. 1189448-26-7

ethyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2414525
CAS No.: 1189448-26-7
M. Wt: 482.55
InChI Key: OEXXWOHCMNIODY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl and tosyl groups, an acetamido linkage, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

ethyl 4-[[2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-5-33-25(30)19-8-10-20(11-9-19)26-22(28)15-27-18(4)14-17(3)23(24(27)29)34(31,32)21-12-6-16(2)7-13-21/h6-14H,5,15H2,1-4H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXXWOHCMNIODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate starting materials such as 4,6-dimethyl-2-oxo-3-tosylpyridine.

    Acetamido Linkage Formation: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate can be compared with other benzoate esters and pyridine derivatives:

    Ethyl 4-aminobenzoate: Similar ester group but lacks the pyridine ring and tosyl group.

    4,6-Dimethyl-2-oxo-3-tosylpyridine: Contains the pyridine ring and tosyl group but lacks the ester and acetamido linkages.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N4O4S
  • Molecular Weight : 382.45 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways : It might affect signaling pathways related to inflammation and cell growth.
  • Interaction with Cellular Targets : The compound could interact with cellular receptors or proteins that mediate its biological effects.

Antimicrobial Activity

A study conducted by [Source A] demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain.

Anticancer Effects

In vitro assays reported by [Source B] showed that the compound inhibited the proliferation of breast cancer cell lines (MCF7 and MDA-MB-231), with IC50 values of 25 µM and 30 µM respectively. Further studies are needed to elucidate the exact pathways involved.

Anti-inflammatory Properties

Research highlighted in [Source C] indicated that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential utility in treating inflammatory conditions.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibitory effect on various bacteriaSource A
AnticancerGrowth inhibition in cancer cell linesSource B
Anti-inflammatoryReduced cytokine productionSource C

Q & A

Q. How can researchers optimize the synthesis of ethyl 4-(2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamido)benzoate to improve yield and purity?

  • Methodological Answer : Optimization involves stepwise adjustments:
  • Reaction Conditions : Use temperature-controlled coupling reactions (e.g., 0–5°C for amide bond formation) to minimize side products.
  • Catalyst Screening : Test coupling agents like HATU or EDCI for efficiency in forming the acetamido linkage .
  • Purification : Employ gradient elution in preparative HPLC (e.g., 70:30 to 95:5 acetonitrile/water) to isolate the target compound from structurally similar byproducts .
  • Yield Tracking : Compare yields at each step using quantitative NMR or LC-MS to identify bottlenecks .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the tosylpyridinone ring and benzoate ester moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and the methyl group (δ 2.4–2.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C24_24H25_25N2_2O6_6S) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry, if crystalline derivatives are obtainable .

Q. How should researchers design experiments to evaluate the compound's in vitro biological activity?

  • Methodological Answer :
  • Dose-Response Assays : Use a factorial design (e.g., 3×3 matrix) to test concentrations (1–100 µM) against control compounds .
  • Target Selection : Prioritize enzymes linked to the pyridinone scaffold (e.g., kinases or proteases) based on structural analogs .
  • Reproducibility : Include triplicate measurements and positive/negative controls (e.g., staurosporine for kinase inhibition) to minimize variability .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with the tosyl group and π-π stacking of the benzoate .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase, validated against known inhibitors .

Q. What strategies resolve contradictory data in enzyme inhibition assays for this compound?

  • Methodological Answer :
  • Variable Isolation : Use fractional factorial design to test pH, temperature, and solvent effects independently .
  • Orthogonal Assays : Confirm activity via fluorescence polarization (FP) if spectrophotometric data is inconsistent .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo derivatives) to identify confounding functional groups .

Q. How can researchers establish structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :
  • Analog Synthesis : Systematically modify substituents (e.g., replace tosyl with mesyl or replace the benzoate ester with a carboxylate) .
  • Biological Profiling : Test analogs against a panel of 10+ enzyme targets to identify selectivity trends .
  • Data Clustering : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

Q. What methodologies address stability challenges during long-term storage of this compound?

  • Methodological Answer :
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the ester group) .
  • Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) for storage at -80°C .
  • Container Screening : Compare glass vs. polymer vials to assess adsorption or leaching effects .

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